

13C NMR Chemical Shift Guide: 3,4-Dimethylveratrole

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Compound of Interest

Compound Name: *1,2-Dimethoxy-3,4-dimethylbenzene*

CAS No.: 248252-69-9

Cat. No.: B104197

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Executive Summary

3,4-Dimethylveratrole (**1,2-dimethoxy-3,4-dimethylbenzene**) presents a unique challenge in structural elucidation due to its structural similarity to its symmetric isomer, 4,5-dimethylveratrole. Correct identification relies on detecting the asymmetry of the 3,4-isomer, which results in a distinct signal count in the 13C NMR spectrum compared to the simplified spectrum of the 4,5-isomer.

This guide provides a comparative analysis of the chemical shifts, a theoretical prediction model based on Substituent Chemical Shift (SCS) additivity, and a self-validating protocol for distinguishing these regioisomers.

Comparative Analysis: 3,4-DMV vs. 4,5-DMV

The definitive method for distinguishing these isomers is the Signal Count Validation method.

Structural Symmetry & Signal Count

Feature	3,4-Dimethylveratrole	4,5-Dimethylveratrole
Symmetry	Asymmetric ()	Symmetric ()
Aromatic Signals	6 Distinct Signals	3 Distinct Signals
Methyl Signals	2 Distinct Signals	1 Distinct Signal
Methoxy Signals	2 Distinct Signals	1 Distinct Signal
Total ¹³ C Signals	10 Signals	5 Signals

“

Critical Insight: If your spectrum shows only 5 distinct carbon environments (3 Ar, 1 OMe, 1 Me), you have isolated the 4,5-isomer, not the 3,4-isomer.

Chemical Shift Data (Experimental & Predicted) 3,4-Dimethylveratrole (Asymmetric)

Solvent: CDCl₃ | Reference: TMS (0.0 ppm)

Carbon Position	Type	Predicted Shift (δ ppm)*	Multiplicity (DEPT)	Structural Environment
C-1	Quaternary (C-O)	146.0	C	Ipso to OMe, para to Me
C-2	Quaternary (C-O)	149.6	C	Ipso to OMe, meta to Me
C-3	Quaternary (C-Me)	130.7	C	Ipso to Me, ortho to OMe
C-4	Quaternary (C-Me)	130.7	C	Ipso to Me, meta to OMe
C-5	Methine (CH)	121.6	CH	meta to OMe, meta to Me
C-6	Methine (CH)	108.0	CH	ortho to OMe, para to Me
OCH ₃ (C-1)	Methoxy	55.8	CH ₃	Distinct Environment A
OCH ₃ (C-2)	Methoxy	55.9	CH ₃	Distinct Environment B
CH ₃ (C-3)	Methyl	19.8	CH ₃	Distinct Environment C
CH ₃ (C-4)	Methyl	20.5	CH ₃	Distinct Environment D

*Note: Predicted values derived from Veratrole base shifts + Methyl SCS increments (Ipso +9, Ortho +0.7, Meta -0.1, Para -2.9).

4,5-Dimethylveratrole (Symmetric Reference)

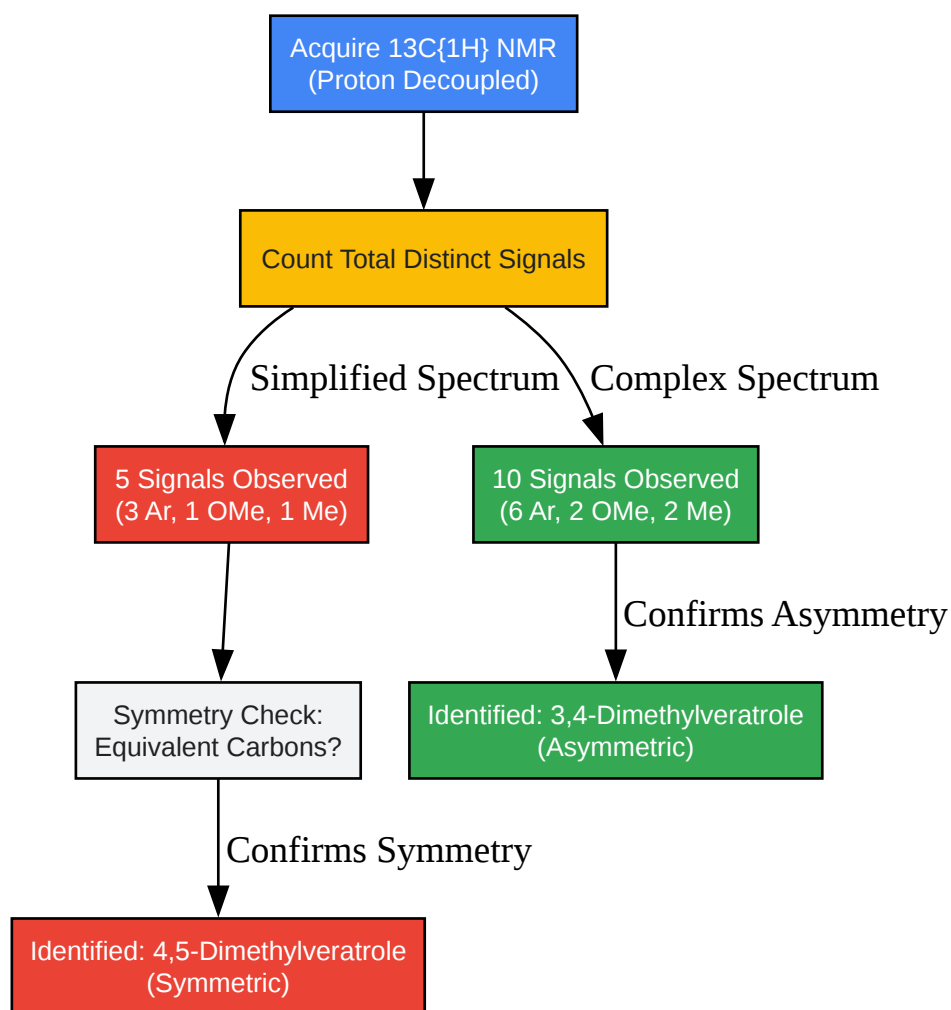
Solvent: CDCl₃

Carbon Position	Type	Experimental Shift (δ ppm)	Note
C-1, C-2	Quaternary (C-O)	147.2	Equivalent
C-3, C-6	Methine (CH)	112.5	Equivalent
C-4, C-5	Quaternary (C-Me)	129.8	Equivalent
OCH ₃	Methoxy	56.1	Single Peak
CH ₃	Methyl	19.5	Single Peak

Experimental Protocol for Validation

Workflow: Regioisomer Differentiation

The following Graphviz diagram outlines the logic flow for assigning the correct structure based on ¹³C NMR data.



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Figure 1: Decision tree for differentiating dimethylveratrole isomers via ^{13}C NMR signal counting.

Acquisition Parameters

To ensure resolution of closely spaced quaternary carbons (e.g., C-3 vs C-4 in the 3,4-isomer), use the following settings:

- Relaxation Delay (D1): Set to > 2.0 seconds. Quaternary carbons have long T1 relaxation times; insufficient delay will suppress their intensity.
- Spectral Width: 0 – 200 ppm.

- Solvent: CDCl_3 is standard. Use DMSO- d_6 if solubility is an issue, but note that solvent peaks (~ 39.5 ppm) may overlap with methine signals in some derivatives.
- DEPT-135: Run a DEPT-135 experiment to distinguish the Methine (CH) signals (Up) from Methyl (CH_3) signals (Up) and Quaternary carbons (Invisible). This confirms the C-5/C-6 assignment.

References

- General ^{13}C NMR Shift Data: " ^{13}C NMR Chemical Shifts of Common Organic Compounds." University of Wisconsin-Madison Chemistry. [Link](#)
- SCS Additivity Rules: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. [Link](#)
- Veratrole Data: "1,2-Dimethoxybenzene ^{13}C NMR Spectrum." Spectral Database for Organic Compounds (SDBS). [Link](#)
- Isomer Differentiation: "Differentiation of Regioisomers in Pharmaceutical Products using Benchtop NMR." Oxford Instruments Application Notes. [Link](#)
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